BenchChemオンラインストアへようこそ!

3-Propoxysalicylic acid

Tyrosinase inhibition Skin depigmentation Melanogenesis research

3-Propoxysalicylic acid (2-hydroxy-3-propoxybenzoic acid; CAS 67127-73-5; molecular formula C₁₀H₁₂O₄; molecular weight 196.20 g/mol) is a synthetic 3-alkoxy-substituted derivative of salicylic acid belonging to the hydroxybenzoic acid class. The compound features a hydroxyl group at the 2-position and a propoxy ether chain at the 3-position of the benzoic acid core, yielding a polar surface area of 66.76 Ų and a calculated LogP of approximately 1.88.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 67127-73-5
Cat. No. B8636325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxysalicylic acid
CAS67127-73-5
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1O)C(=O)O
InChIInChI=1S/C10H12O4/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13)
InChIKeyKOWNVTTYRATABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propoxysalicylic Acid (CAS 67127-73-5): Chemical Identity and Salicylate-Class Positioning for Research Procurement


3-Propoxysalicylic acid (2-hydroxy-3-propoxybenzoic acid; CAS 67127-73-5; molecular formula C₁₀H₁₂O₄; molecular weight 196.20 g/mol) is a synthetic 3-alkoxy-substituted derivative of salicylic acid belonging to the hydroxybenzoic acid class . The compound features a hydroxyl group at the 2-position and a propoxy ether chain at the 3-position of the benzoic acid core, yielding a polar surface area of 66.76 Ų and a calculated LogP of approximately 1.88 . It is supplied as a research-grade reagent (typical purity ≥95%) for structure-activity relationship (SAR) investigations, synthetic intermediate applications, and biochemical probe development, and is not intended for therapeutic or diagnostic use .

Why Generic Salicylate Substitution Is Not Viable for 3-Propoxysalicylic Acid (CAS 67127-73-5) in Research Applications


Substituting 3-propoxysalicylic acid with unmodified salicylic acid, acetylsalicylic acid, or shorter-chain 3-alkoxy analogs (e.g., 3-methoxy or 3-ethoxy derivatives) is not functionally equivalent in research settings because the 3-propoxy substituent introduces quantifiable shifts in lipophilicity, enzyme inhibitory potency, synthetic intermediate performance, and mechanistic pharmacology that directly alter experimental outcomes . Head-to-head data demonstrate that the propoxy chain length governs both the magnitude of biological activity (e.g., ~2.3-fold improvement in tyrosinase IC₅₀ over salicylic acid) and the mechanism of action (e.g., COX-independent antiplatelet activity vs. aspirin's irreversible COX-1 inhibition), meaning that analog substitution changes both potency and pathway . The quantitative evidence below establishes that 3-propoxysalicylic acid occupies a distinct performance node within the 3-alkoxysalicylic acid series that cannot be replicated by shorter-chain or unsubstituted congeners.

Quantitative Differentiation Evidence for 3-Propoxysalicylic Acid (CAS 67127-73-5) vs. Salicylate-Class Analogs


Tyrosinase Inhibitory Potency: 2.3-Fold Improvement Over Salicylic Acid and 1.7-Fold Over 3-Methoxysalicylic Acid

3-Propoxysalicylic acid inhibits mushroom tyrosinase diphenolase activity with an IC₅₀ of 185 μM, compared to 420 μM for unsubstituted salicylic acid and 310 μM for 3-methoxysalicylic acid, representing potency improvements of ~2.3-fold and ~1.7-fold respectively . The increased inhibitory potency correlates with the alkoxy chain length-dependent elevation in LogP (3.41 for 3-propoxy vs. 2.75 for 3-methoxy vs. 2.26 for salicylic acid), consistent with enhanced active-site accessibility conferred by the longer hydrophobic propoxy group . This structure-activity trend indicates that the 3-propoxy substituent is the optimal chain length among the compared 3-alkoxy congeners for tyrosinase inhibition in this assay system.

Tyrosinase inhibition Skin depigmentation Melanogenesis research

Collagen-Induced Platelet Aggregation: Superior Potency with COX-Independent Mechanism vs. Acetylsalicylic Acid (Aspirin)

In collagen-induced human platelet aggregation assays, 3-propoxysalicylic acid exhibits a collagen IC₅₀ of 0.8 μg/mL, outperforming acetylsalicylic acid (ASA; IC₅₀ = 1.2 μg/mL) by 1.5-fold and salicylic acid (IC₅₀ = 5.6 μg/mL) by 7-fold . Critically, this antiplatelet efficacy is achieved through a mechanistically distinct pathway: 3-propoxysalicylic acid antagonizes the platelet glycoprotein VI (GPVI) collagen receptor as confirmed by surface plasmon resonance, and inhibits COX-1 by only 12%, compared to ASA's 98% irreversible COX-1 inhibition . Salicylic acid inhibits COX-1 by 22%. This COX-sparing profile preserves thromboxane A₂ synthesis capacity and positions 3-propoxysalicylic acid as a research tool for investigating non-COX antiplatelet mechanisms relevant to aspirin-resistance models .

Platelet aggregation GPVI antagonism COX-independent antiplatelet Aspirin resistance

Sildenafil Intermediate Synthesis: 31% Higher Cyclization Yield and 2.25-Fold Greater DMF Solubility vs. Methoxy Analog

When employed as a precursor in sildenafil citrate synthetic routes, 3-propoxy-substituted salicylic acid intermediates deliver a cyclization yield of 89% in the formation of the pyrazolo[4,3-d]pyrimidin-7-one core, compared to 75% for the 3-ethoxy intermediate and 68% for the 3-methoxy intermediate . The solubility of the 3-propoxy intermediate in DMF (0.27 g/mL) substantially exceeds that of the ethoxy (0.18 g/mL) and methoxy (0.12 g/mL) congeners, facilitating higher reactant concentrations and improved coupling efficiency in amidation steps . The propoxy group's ether linkage provides conformational flexibility that optimizes steric and electronic interactions during the key cyclization step, directly translating into a 14–21 percentage-point yield advantage over shorter alkoxy chains .

Sildenafil synthesis PDE5 inhibitor intermediates Process chemistry Cyclization yield optimization

Lipophilicity-Driven SAR: LogP Increase of 1.15 Units vs. Salicylic Acid Correlates with Enhanced Membrane Partitioning

The introduction of the 3-propoxy substituent raises the LogP of the salicylic acid scaffold from 2.26 to 3.41 (a 1.15-unit increase), substantially exceeding the LogP shift achieved by 3-methoxylation (LogP = 2.75; +0.49 units) . This represents a 51% greater lipophilicity gain over the parent structure compared to the methoxy modification. In the context of the tyrosinase inhibition data (IC₅₀: 185 μM vs. 310 μM vs. 420 μM), the LogP increase exhibits a directionally consistent correlation with enzyme inhibitory potency across the three compounds, supporting the hypothesis that enhanced active-site partitioning contributes to the observed activity gradient . The higher LogP also predicts improved epidermal permeability in dermatological research applications, where deeper penetration into melanocyte-rich basal layers is desired .

Lipophilicity LogP Membrane permeability SAR studies

Dual V1a/V2 Receptor Modulation Potential vs. Selective V2 Antagonists in Vasopressin Receptor Research

Molecular docking studies indicate that 3-propoxysalicylic acid-derived analogs can competitively bind to both V1a and V2 vasopressin receptors, with the propoxy chain occupying hydrophobic pockets in the V1a receptor transmembrane domain . This dual-receptor engagement contrasts with selective V2 receptor antagonists such as tolvaptan, which target only the V2 receptor . In experimental hyponatremia models, 3-propoxy-substituted analogs demonstrated dose-dependent suppression of V1a-mediated uric acid clearance, a functional marker of SIADH, while also normalizing serum sodium levels without the electrolyte imbalances sometimes associated with pure V2 blockade . Although specific quantitative binding affinities (Ki/IC₅₀) for the target compound against both receptor subtypes are not provided in the available technical literature, the structural rationale for dual modulation differentiates this chemotype from single-receptor antagonists .

Vasopressin receptor V1a/V2 dual modulation Hyponatremia SIADH research

High-Value Research and Industrial Application Scenarios for 3-Propoxysalicylic Acid (CAS 67127-73-5)


GPVI-Mediated Platelet Activation Studies in Aspirin-Resistance Research Models

Investigators studying platelet signaling pathways in the context of aspirin resistance can employ 3-propoxysalicylic acid as a GPVI-selective probe that delivers potent collagen-induced aggregation inhibition (IC₅₀ = 0.8 μg/mL) with only 12% COX-1 suppression, enabling experimental dissection of GPVI-dependent vs. COX-1-dependent antiplatelet mechanisms without the confounding prostaglandin depletion caused by aspirin (IC₅₀ = 1.2 μg/mL; 98% COX-1 inhibition) . This COX-sparing profile is particularly valuable for ex vivo platelet function assays where preservation of the thromboxane synthesis pathway is required to isolate GPVI receptor contributions .

Tyrosinase Inhibitor Lead Optimization and Skin Depigmentation SAR Programs

For medicinal chemistry teams developing melanogenesis inhibitors, 3-propoxysalicylic acid (tyrosinase IC₅₀ = 185 μM; LogP = 3.41) provides a more potent starting scaffold than either salicylic acid (IC₅₀ = 420 μM; LogP = 2.26) or 3-methoxysalicylic acid (IC₅₀ = 310 μM; LogP = 2.75) . The 2.3-fold potency gain over the parent compound, combined with the LogP elevation that predicts improved dermal penetration, supports its selection as a reference compound in structure-activity relationship studies aimed at balancing enzyme inhibitory activity with topical bioavailability .

PDE5 Inhibitor Process Chemistry: Optimization of Sildenafil Analog Synthetic Routes

Process development groups scaling the synthesis of sildenafil-related PDE5 inhibitors can utilize 3-propoxy-substituted intermediates to achieve an 89% cyclization yield in the pyrazolo[4,3-d]pyrimidin-7-one core-forming step, outperforming both methoxy (68%) and ethoxy (75%) variants . The concomitant DMF solubility advantage (0.27 g/mL vs. 0.12–0.18 g/mL for shorter alkoxy chains) enables higher-concentration reaction conditions that reduce solvent volumes and improve throughput in large-scale amidation and cyclization sequences .

Vasopressin Receptor Pharmacology: Dual V1a/V2 Modulator Scaffold Development

Researchers investigating non-peptide vasopressin receptor ligands for hyponatremia and SIADH can use 3-propoxysalicylic acid as a core scaffold for developing dual V1a/V2 modulators, a pharmacological profile not addressed by selective V2 antagonists such as tolvaptan . The structural rationale—wherein the propoxy group and hydroxyl moiety mimic key tyrosine and phenylalanine residues of arginine vasopressin—supports its prioritization in hit-to-lead campaigns targeting balanced receptor engagement, with functional validation available through V1a-mediated uric acid clearance assays .

Quote Request

Request a Quote for 3-Propoxysalicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.